3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester
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Description
“3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester” is a biochemical compound with the molecular formula C12H13N3O2 . It is derived from 3-Amino-4-imidazol-1-yl-benzoic acid, which has the molecular formula C10H9N3O2 .
Synthesis Analysis
The synthesis of imidazoles, including compounds like “this compound”, has been a topic of research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C10H9N3O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15)
. This indicates the presence of an imidazole ring attached to a benzoic acid moiety. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 231.25 and a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study highlights the construction of new compounds containing the benzoimidazole moiety, known for its biological significance in fields such as antimicrobial and anticancer activities. Compounds were synthesized incorporating different amino acids and sulfamoyl or pyrrole analogues, showing significant effectiveness against a variety of gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).
Imidazole Derivatives' Antibacterial Studies
Another research work synthesized imidazole derivatives, exploring their synthesis through the reaction of benzoyl thiourea with ethyl chloroacetate and further modifications, leading to compounds with potential antibacterial properties. These derivatives were characterized by various spectroscopic methods, indicating the versatility of imidazole-based compounds in medicinal chemistry applications (Ali, 2018).
Interaction and Synthesis Techniques
Research on the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds provides insights into the synthesis of linearly linked products and the regioselective formation of imidazolyl carboxylic acid ethyl esters. This study elucidates the structural nuances and reactivity of imidazole derivatives under various conditions, contributing to the development of novel synthetic methodologies (Vandyshev et al., 2015).
Regioselective Synthesis Approaches
The research on the regioselective synthesis of benzoic acids substituted with imidazolyl groups discusses an efficient method for constructing such compounds. This study underscores the utility of imidazole derivatives in synthesizing complex molecules that could serve as intermediates for further chemical transformations or as active pharmaceutical ingredients (Barros et al., 2007).
Properties
IUPAC Name |
ethyl 3-amino-4-imidazol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-3-4-11(10(13)7-9)15-6-5-14-8-15/h3-8H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNPASXNPFKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875160-11-5 |
Source
|
Record name | ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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